molecular formula C16H18N2O3 B11381306 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

Cat. No.: B11381306
M. Wt: 286.33 g/mol
InChI Key: WNIOCPRRKBSWFZ-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide is a small-molecule acetamide derivative featuring a benzoxazole core fused to a partially saturated cyclohexene ring. The compound’s structure includes a phenoxyacetamide moiety attached to the benzoxazole nitrogen. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of pharmacologically active molecules.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H18N2O3/c1-11-7-8-14-13(9-11)16(21-18-14)17-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19)

InChI Key

WNIOCPRRKBSWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydro Ring: The tetrahydro ring is introduced by hydrogenation of the benzoxazole ring using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 2-(2-Methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

  • CAS Number : 898494-84-3
  • Molecular Formula : C₁₇H₂₀N₂O₃
  • Key Differences: Heterocyclic Core: Benzisoxazole (two oxygen atoms in the fused ring) vs. benzoxazole (one oxygen, one nitrogen) in the target compound. Substituents: A 2-methylphenoxy group replaces the unsubstituted phenoxy group in the target compound.
  • Implications: The benzisoxazole core may alter electronic density and metabolic stability compared to benzoxazole.

Structural Analog 2: Benzothiazole Derivatives (EP 3 348 550A1)

  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences :
    • Heterocyclic Core : Benzothiazole (sulfur atom replacing oxygen in benzoxazole).
    • Substituents : Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups.
  • Implications: Sulfur in benzothiazole enhances π-π stacking interactions and may improve binding to hydrophobic enzyme pockets.

Structural Analog 3: Complex Acetamide Derivatives (Pharmacopeial Forum)

  • Examples: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Key Differences: Backbone: Extended hexane chain with stereochemical complexity and additional functional groups (e.g., amino, hydroxy). Substituents: 2,6-Dimethylphenoxy group.
  • Implications: The extended backbone may target larger binding sites (e.g., proteases or GPCRs). Stereochemistry and polar groups (amino, hydroxy) could improve selectivity but reduce oral bioavailability .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzoxazole Phenoxy C₁₆H₁₈N₂O₃¹ ~298.33
2-(2-Methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide Benzisoxazole 2-Methylphenoxy C₁₇H₂₀N₂O₃ 300.35
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, -CF₃ C₁₆H₁₁F₃N₂OS 336.33
N-[(2S,3S,5S)-5-Amino-...-2-(2,6-dimethylphenoxy)acetamide Hexane Backbone 2,6-Dimethylphenoxy, Amino C₃₄H₃₇N₃O₄ 563.68

Key Findings and Implications

  • Heterocyclic Core Influence :
    • Benzoxazole/benzisoxazole cores favor interactions with electron-rich biological targets, while benzothiazoles leverage sulfur for enhanced hydrophobicity.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility.
    • Methyl or methoxy groups balance lipophilicity and permeability.
  • Pharmacological Potential: Benzothiazole derivatives () are patented, suggesting therapeutic applications (e.g., kinase inhibitors) . Complex derivatives () likely target specialized pathways but face formulation challenges due to size and polarity .

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16N2O4
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 905768-89-0
  • Density : 1.371 g/cm³ (predicted)
  • Boiling Point : 553.6 °C (predicted)

The mechanism of action for this compound involves its interaction with various molecular targets including enzymes and receptors. The presence of the benzoxazole ring is crucial for its binding affinity and specificity. The compound's structure allows it to form stable interactions with target proteins, potentially influencing various biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22Bcl-2 inhibition
Compound BJurkat (T-cell leukemia)1.61 ± 1.92Apoptosis induction

These findings suggest that the compound may also possess similar mechanisms leading to apoptosis in cancer cells.

Antibacterial Activity

The antibacterial efficacy of benzoxazole derivatives has been explored extensively. Studies have shown that compounds containing the benzoxazole moiety exhibit notable activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.5 µg/mL
Compound DEscherichia coli1.0 µg/mL

These results indicate that this compound could be a candidate for further development as an antibacterial agent.

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antitumor Activity : A study demonstrated that a related compound caused significant tumor regression in xenograft models through mechanisms involving cell cycle arrest and apoptosis.
  • Neuroprotective Effects : Another study reported neuroprotective effects in models of oxidative stress-induced neuronal injury, suggesting potential applications in neurodegenerative diseases.

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